molecular formula C13H13FN2S B1444103 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine CAS No. 1495923-92-6

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine

Cat. No.: B1444103
CAS No.: 1495923-92-6
M. Wt: 248.32 g/mol
InChI Key: OKGUVMKYAWJIHF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors .

Mode of Action

It is suggested that it may act as a weak dopamine reuptake inhibitor . This means it could potentially increase the concentration of dopamine in the synaptic cleft, leading to prolonged dopamine receptor activation.

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

A related compound, 2-(4-fluorophenyl)imidazol-5-ones, has been analyzed for its pharmacokinetic properties . The study revealed that the structures passed the Lipinski rule of five, suggesting good bioavailability.

Result of Action

Based on its potential role as a weak dopamine reuptake inhibitor , it could potentially lead to prolonged activation of dopamine receptors, which could have various effects depending on the specific physiological context.

Biochemical Analysis

Biochemical Properties

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity and influencing the overall biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have also been noted, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it undergoes hydroxylation and N-dealkylation, leading to the formation of various metabolites . These metabolic processes can influence the compound’s overall activity and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize to the mitochondria, where it influences mitochondrial function and energy production . Additionally, it can undergo post-translational modifications that direct it to specific organelles, such as the endoplasmic reticulum and Golgi apparatus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with 2-aminothiophenol in the presence of a cyclizing agent such as polyphosphoric acid. The reaction is carried out under reflux conditions, leading to the formation of the benzothiazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-1,3-benzothiazole
  • 4-(4-Fluorophenyl)-2-aminothiazole
  • 2-(4-Fluorophenyl)-4,5-dihydro-1,3-benzothiazole

Uniqueness

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine is unique due to its specific structural features, such as the tetrahydrobenzothiazole ring system and the presence of a fluorophenyl group

Properties

IUPAC Name

2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2S/c14-9-6-4-8(5-7-9)13-16-12-10(15)2-1-3-11(12)17-13/h4-7,10H,1-3,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGUVMKYAWJIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)C3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
Reactant of Route 2
2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
Reactant of Route 3
2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
Reactant of Route 4
2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
Reactant of Route 5
2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
Reactant of Route 6
2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine

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